1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene
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Overview
Description
1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9Br2F3O and a molecular weight of 361.98 g/mol . This compound is characterized by the presence of bromine, isopropoxy, and trifluoromethyl groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene typically involves the following steps:
Isopropoxylation: The addition of an isopropoxy group.
Trifluoromethylation: The incorporation of a trifluoromethyl group.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in Suzuki–Miyaura coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar compounds to 1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene include:
1,3-Dibromo-5-(trifluoromethyl)benzene: Lacks the isopropoxy group, making it less versatile in certain reactions.
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene: Contains two trifluoromethyl groups, which can influence its reactivity and applications.
1,3-Dibromo-5-fluoro-2-isopropoxy-4-(trifluoromethyl)benzene: Includes a fluorine atom, adding another dimension to its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability for various applications.
Properties
Molecular Formula |
C10H9Br2F3O |
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Molecular Weight |
361.98 g/mol |
IUPAC Name |
1,3-dibromo-2-propan-2-yloxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9Br2F3O/c1-5(2)16-9-7(11)3-6(4-8(9)12)10(13,14)15/h3-5H,1-2H3 |
InChI Key |
DRMOPBNIUBEVRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C(F)(F)F)Br |
Origin of Product |
United States |
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